N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
Description
N'-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a hydrazide derivative featuring a furan-3-carbohydrazide core conjugated with a substituted benzylidene moiety. The compound is characterized by a 3-bromo-4-methoxyphenyl group, which introduces significant electronic and steric effects due to the electron-withdrawing bromine atom and electron-donating methoxy group.
The synthesis typically involves the condensation of 2-methylfuran-3-carbohydrazide with 3-bromo-4-methoxybenzaldehyde in ethanol under acidic conditions, followed by recrystallization. Structural confirmation is achieved via spectroscopic techniques (IR, NMR) and X-ray crystallography to verify the (E)-configuration of the imine bond .
Properties
Molecular Formula |
C14H13BrN2O3 |
|---|---|
Molecular Weight |
337.17 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C14H13BrN2O3/c1-9-11(5-6-20-9)14(18)17-16-8-10-3-4-13(19-2)12(15)7-10/h3-8H,1-2H3,(H,17,18)/b16-8+ |
InChI Key |
WQNOFNPMNQKSPF-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)Br |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 3-bromo-4-methoxybenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours until the desired product is formed. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: The major product would be the corresponding carboxylic acid derivative.
Reduction: The major product would be the corresponding amine derivative.
Substitution: The major product would depend on the substituent introduced, such as an iodide derivative if sodium iodide is used.
Scientific Research Applications
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Hydrazides
Electronic Effects :
Key Observations :
- The presence of bromine may reduce reaction yields due to steric effects or slower condensation kinetics compared to non-halogenated analogs .
- Higher yields (~76%) are reported for dihydroxy-substituted benzohydrazides (e.g., 2,4-dihydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide), likely due to enhanced solubility of intermediates .
Table 3: Comparative Bioactivity and Properties
*Calculated using ChemDraw. †Estimated based on analogs .
Notable Trends:
- Compounds with multiple methoxy groups (e.g., 3,4,5-trimethoxy) show lower LogP and enhanced hydrogen-bonding capacity, correlating with antioxidant activity .
Crystallographic and Spectroscopic Insights
- The E-configuration of the imine bond is consistently confirmed via X-ray crystallography in analogs like (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide, which forms intramolecular O–H···N hydrogen bonds .
- IR spectra of the target compound would show characteristic C=O (1660–1680 cm⁻¹) and C=N (1620–1640 cm⁻¹) stretches, similar to L1 .
Biological Activity
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a furan ring, a hydrazone linkage, and a brominated aromatic moiety. Its molecular formula is with a molecular weight of approximately 366.2 g/mol.
Structure Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.2 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division.
- Inhibition of Metastasis : Studies suggest that it may inhibit metastasis by downregulating matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Studies
- Study on Breast Cancer Cells : A study published in 2023 investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability and increased apoptosis markers compared to control groups.
- Antimicrobial Efficacy : In a clinical trial assessing its antimicrobial activity, this compound was effective against multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as an alternative therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
